4-Bromo-2,3-difluorobenzonitrile: Documented Utility as a Precursor for Liquid Crystalline Materials via Organometallic Cross-Coupling
U.S. Patent 5,211,878 (Merck) explicitly designates 4-bromo(chloro)-2,3-difluorobenzonitrile as the preferred precursor for synthesizing 2,3-difluorobenzonitrile derivatives via reaction with organotitanium or organozinc reagents under metal catalysis [1]. This synthetic route enables the construction of liquid crystalline compounds that are not accessible from non-halogenated or differently halogenated benzonitrile precursors [1].
| Evidence Dimension | Synthetic utility as cross-coupling partner |
|---|---|
| Target Compound Data | 4-Bromo(chloro)-2,3-difluorobenzonitrile specified as preferred precursor |
| Comparator Or Baseline | Non-halogenated or alternatively halogenated benzonitriles (unspecified; inferred unsuitable) |
| Quantified Difference | Qualitative preference stated in patent claims; no numerical yield data reported |
| Conditions | Organotitanium or organozinc reagents with metal catalysis (referenced to DE 3,736,489/3,632,410) |
Why This Matters
This patent documentation establishes validated synthetic utility in a commercializable application (liquid crystal displays), distinguishing this compound from halogen-free or mono-halogenated analogs lacking cross-coupling handles or optimized regiochemistry.
- [1] Reiffenrath, V., Krause, J., Wachtler, A., Weber, G., & Finkenzeller, U. (1993). U.S. Patent No. 5,211,878. Merck Patent Gesellschaft Mit Beschrankter Haftung. View Source
